molecular formula C14H16F3NO2 B12113473 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid

2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B12113473
M. Wt: 287.28 g/mol
InChI Key: SFNVNTROUWWLNF-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a piperidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Coupling Reactions: The final step involves coupling the piperidine ring with the trifluoromethyl-substituted phenyl group using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Morpholin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid: Contains a morpholine ring instead of a piperidine ring, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F3NO2

Molecular Weight

287.28 g/mol

IUPAC Name

2-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-5-10(9-11)12(13(19)20)18-7-2-1-3-8-18/h4-6,9,12H,1-3,7-8H2,(H,19,20)

InChI Key

SFNVNTROUWWLNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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